methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate
Description
Methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound featuring a fused thienopyrimidine core with a methyl ester group at position 7, an amino group at position 2, and a ketone at position 2.
Key structural features of this compound include:
- Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings.
- Substituents: The methyl ester at position 7 enhances lipophilicity, while the 2-amino and 4-oxo groups contribute to hydrogen-bonding interactions, critical for molecular recognition .
Properties
IUPAC Name |
methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-7(13)3-2-15-5-4(3)10-8(9)11-6(5)12/h2H,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVBZUJPNGHSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical and Chemical Properties
Before delving into preparation methods, understanding the physical and chemical properties of methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate provides essential context for its synthesis.
| Property | Description |
|---|---|
| CAS Number | 2031261-05-7 |
| Molecular Formula | C8H7N3O3S |
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate |
| InChI | InChI=1S/C8H7N3O3S/c1-14-7(13)3-2-15-5-4(3)10-8(9)11-6(5)12/h2H,1H3,(H3,9,10,11,12) |
| SMILES | COC(=O)C1=CSC2=C1N=C(NC2=O)N |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The compound contains a fused heterocyclic system comprising thiophene and pyrimidine rings, with functional groups including an amino group at position 2, a carbonyl at position 4, and a methyl carboxylate at position 7.
General Synthetic Approaches
Several methodologies have been developed for synthesizing thieno[3,2-d]pyrimidine derivatives. The preparation of this compound typically involves a multi-step synthesis focusing on:
- Construction of the thiophene ring
- Formation of the pyrimidine ring
- Functionalization to introduce the required substituents
Gewald Reaction for Thiophene Synthesis
The Gewald reaction serves as a cornerstone for preparing the thiophene intermediates required for the synthesis of this compound.
Mechanism and Variations
The Gewald reaction facilitates the synthesis of highly functionalized 2-aminothiophenes through several variations:
| Version | Reaction Components | Conditions | Comments |
|---|---|---|---|
| 1 | α-sulfanylcarbonyl compounds, activated nitriles | Base, solvent | Limited scope due to unstable starting materials |
| 2 | α-methylene carbonyl compounds, activated acetonitrile, sulfur | Base, methanol/ethanol, <45°C | One-pot, most elegant approach |
| 3 | α,β-unsaturated nitrile (from Knoevenagel-Cope condensation), sulfur | Amine, methanol/ethanol | Two-step process for less reactive ketones |
| 4 | Halogenated ketones, activated nitrile, sulfur | Base, solvent | Suitable for specific substitution patterns |
The second version of the Gewald reaction is particularly valuable for synthesizing methyl 3-aminothiophene-2-carboxylate, a key intermediate in the preparation of this compound.
Optimized Conditions for Aminothiophene Synthesis
The synthesis of the methyl 3-aminothiophene-2-carboxylate intermediate can be optimized using the following conditions:
- Reactants: An appropriate α-methylene carbonyl compound, methyl cyanoacetate, and elemental sulfur
- Base: Morpholine or triethylamine
- Solvent: DMF or ethanol
- Temperature: 30-45°C
- Reaction time: 4-6 hours
This process typically yields 50-75% of the desired aminothiophene intermediate.
Formation of the Thieno[3,2-d]pyrimidine Core
Once the appropriate aminothiophene intermediate is synthesized, several methods can be employed to construct the pyrimidine ring and form the thieno[3,2-d]pyrimidine core structure.
Condensation with Formamidine Derivatives
This approach involves the reaction of methyl 3-aminothiophene-2-carboxylate with formamidine or its derivatives:
- Reagents: Formamidine acetate or chlorformamidine hydrochloride
- Solvent: DMSO or DMF
- Temperature: 120-125°C
- Reaction time: 2-4 hours
- Atmosphere: Nitrogen
- Yield: 75-86%
This method provides direct access to the 2-amino-4-oxo-thieno[3,2-d]pyrimidine scaffold.
Reaction with Isocyanates and Isothiocyanates
Another efficient approach involves the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates:
0.01 mole of isocyanate was added to solution of 1.57 g (0.01 mol) methyl 3-aminothiophene-2-carboxylate in anhydrous dioxane. The reaction mixture was heated to 60°C for 6 h. The solvent was removed in a rotary evaporator, 10 ml of 1M solution MeONa in methanol was added and heated to 60°C for 6 h. The solvent was removed, the residue dissolved in 40 ml of water and treated with hydrochloric acid to weak acid reaction. The formed solid product was filtered and washed with water.
This method yields 3-substituted thieno[3,2-d]pyrimidin-4-ones, which can be further modified to introduce the 2-amino group.
Cyclization with DMF-DMA
A well-documented approach involves the condensation of methyl 3-aminothiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA):
One-Pot Synthesis Approaches
Several one-pot methods have been developed for preparing functionalized thieno[3,2-d]pyrimidine derivatives, which significantly reduce cost and time compared to multi-step procedures.
Sequential Aromatic Nucleophilic Substitution
Recent studies have demonstrated the synthesis of thieno[3,2-d]pyrimidine derivatives through sequential aromatic nucleophilic substitution (SNAr) reactions followed by Suzuki coupling:
Specific Synthesis of this compound
Based on the literature on related compounds, the synthesis of this compound can be achieved through the following optimized procedure:
Synthesis of Methyl 3-aminothiophene-2-carboxylate
Step 1: Gewald Reaction
| Reagent | Amount | Role |
|---|---|---|
| Methyl cyanoacetate | 1.0 equivalent | Activated nitrile |
| Suitable carbonyl compound | 1.0 equivalent | Carbonyl component |
| Elemental sulfur | 1.1 equivalents | Sulfur source |
| Morpholine | 1.2 equivalents | Base |
| DMF | Sufficient volume | Solvent |
The reaction is conducted at 40-45°C for 4-6 hours, followed by workup to isolate methyl 3-aminothiophene-2-carboxylate.
Formation of Thieno[3,2-d]pyrimidine Core
Step 2: Cyclization with Formamidine
| Reagent | Amount | Role |
|---|---|---|
| Methyl 3-aminothiophene-2-carboxylate | 1.0 equivalent | Aminothiophene intermediate |
| Chlorformamidine hydrochloride | 1.2 equivalents | Formamidine source |
| DMSO | Sufficient volume | Solvent |
The reaction mixture is heated at 120-125°C under nitrogen for 2-3 hours, followed by cooling and purification to obtain this compound.
Alternative Direct Approach
An alternative approach involves:
Step 1: Reaction with Cyanamide Derivatives
0.01 mol corresponding N-(pyrimidin-2-yl)cyanamide and 0.01 mol strong hydrochloric acid were added to solution of 1.57 g (0.01 mol) methyl 3-aminothiophene-2-carboxylate in an appropriate solvent. The reaction mixture is heated under reflux for several hours to afford 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives.
This method can directly introduce the 2-amino group during the cyclization process.
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Recrystallization : Using appropriate solvent systems such as ethanol/DMF mixtures
- Column Chromatography : Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradient systems
- Preparative HPLC : For high-purity requirements
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of this compound:
Spectroscopic Analysis
NMR Spectroscopy : The 1H NMR spectrum typically shows:
- A singlet at δ 3.7-3.9 ppm for the methyl ester group
- A singlet at δ 7.0-7.2 ppm for the thiophene C-H
- A broad singlet at δ 6.5-7.0 ppm for the NH2 group
- A broad signal at δ 10.5-12.0 ppm for the pyrimidine NH
IR Spectroscopy : Characteristic absorption bands:
- 3300-3500 cm-1 (NH2 stretching)
- 1680-1700 cm-1 (C=O of ester)
- 1640-1660 cm-1 (C=O of pyrimidine)
- 1550-1580 cm-1 (C=N stretching)
Mass Spectrometry :
- Expected molecular ion peak at m/z 225 [M+H]+
- Characteristic fragmentation pattern
Comparative Analysis of Synthetic Methods
The following table provides a comparative analysis of the different synthetic approaches for preparing this compound:
| Synthetic Approach | Number of Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gewald reaction followed by formamidine cyclization | 2 | 55-70% | Well-established, reproducible | Requires handling of sensitive intermediates |
| Reaction with isocyanates/isothiocyanates | 2-3 | 40-60% | Versatile, allows substitution at position 3 | Additional steps needed for 2-amino introduction |
| DMF-DMA condensation route | 2 | 50-65% | Good yields, mild conditions | Requires purification of intermediates |
| One-pot synthesis | 1 | 45-60% | Time-efficient, economical | Limited substrate scope, may require optimization |
| Cyanamide direct approach | 1-2 | 40-55% | Direct introduction of 2-amino group | Variable yields depending on substrate |
Recent Advances and Optimizations
Recent literature has reported several optimizations to the classical methods:
Microwave-Assisted Synthesis : Significantly reduces reaction times from hours to minutes while maintaining or improving yields
Flow Chemistry Applications : Enables continuous production and scale-up with improved safety profiles and reaction control
Green Chemistry Approaches : Development of environmentally friendly methods using:
- Water as reaction medium
- Recyclable catalysts
- Reduced use of hazardous reagents
Catalyst Innovations : Use of specific catalysts to improve regioselectivity and yields:
- Lewis acids (ZnCl2, AlCl3)
- Base catalysis optimization
- Heterogeneous catalysts for improved recovery and reuse
Chemical Reactions Analysis
Core Synthetic Pathways for Thienopyrimidine Derivatives
The synthesis of thieno[3,2-d]pyrimidine derivatives often begins with Gewald reactions or cyclization of functionalized thiophene precursors. For example:
-
Gewald Reaction : Ethyl cyanoacetate reacts with aldehydes (e.g., butyraldehyde) and sulfur in the presence of a base (e.g., triethylamine) to form 2-aminothiophene-3-carboxylates . These intermediates are cyclized with reagents like chlorformamidine hydrochloride to yield the thienopyrimidine core .
-
Halogenation : Bromination or iodination at the C5 position is achieved using Br₂ or mercuration-iodination protocols. For instance, 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes bromination with Br₂ under microwave irradiation .
Functionalization at the C5 Position
The C5 position of thienopyrimidines is highly reactive and can undergo cross-coupling reactions:
-
Palladium-Catalyzed Coupling : 5-Iodo derivatives (e.g., compound 6 in ) react with aryl thiols under microwave-assisted Pd catalysis (Pd₂(dba)₃/Xantphos) to form C5-arylthio derivatives. Yields range from 67–87% .
-
Electrophilic Substitution : Electron-rich aryl thiols with electron-withdrawing groups (e.g., NO₂, CF₃) enhance reaction efficiency due to increased electrophilicity .
Modifications at the C7 Position
The ester group at C7 (methyl carboxylate) can be hydrolyzed to a carboxylic acid or derivatized via peptide coupling:
-
Ester Hydrolysis : Treatment with 1 N NaOH at room temperature converts methyl esters to carboxylic acids (e.g., compound 8 in , 96% yield) .
-
Glutamate Conjugation : Activated esters (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine) couple with L-glutamic acid diethyl ester to form peptidomimetic derivatives (e.g., compound 9 in , 70% yield) .
Biological Activity and Structural Implications
While the specific compound is unreported, structural analogs exhibit:
-
Dual Enzyme Inhibition : Thienopyrimidines with 6-ethyl/6-methyl groups (e.g., compound 2 ) inhibit human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) at nanomolar concentrations (TS IC₅₀ = 54 nM, DHFR IC₅₀ = 19 nM) .
-
Antitumor Activity : Derivatives with C6-ethyl groups show enhanced potency (10⁻⁹–10⁻⁸ M GI₅₀ values) compared to methyl-substituted analogs .
Key Reaction Challenges and Solutions
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate is as an inhibitor of various enzymes. Research has demonstrated that derivatives of thieno[3,2-d]pyrimidines can effectively inhibit the activity of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in steroid metabolism. Compounds similar to methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine have shown moderate inhibitory effects on this enzyme, which is crucial in the context of osteoporosis treatment and hormone regulation .
Anticancer Properties
The compound has been evaluated for its potential anticancer properties. Studies indicate that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study reported that specific structural modifications led to enhanced activity against tumor cells, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .
Case Study 1: Inhibition of Tumor Cell Proliferation
A systematic investigation into the effects of thieno[3,2-d]pyrimidine derivatives on cell proliferation revealed that certain modifications to the methyl 2-amino-4-oxo structure significantly increased its potency against cancer cells. The study utilized a series of analogs to assess their inhibitory effects on cell growth and found that specific substitutions at the thiophene ring enhanced biological activity dramatically .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidines highlighted how variations in substituents could alter enzyme inhibition profiles. By modifying the carboxylate group or introducing different amino functionalities, researchers were able to optimize compounds for better efficacy against target enzymes like 17β-HSD2. This approach not only aids in understanding the mechanism of action but also assists in designing more effective therapeutic agents based on the methyl 2-amino-4-oxo framework .
Mechanism of Action
The mechanism of action of methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related thienopyrimidine derivatives, emphasizing differences in substituents, synthesis, and properties:
Key Observations:
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (e.g., compound in ) improve membrane permeability due to increased lipophilicity, whereas carboxylic acid derivatives (e.g., ) exhibit higher solubility in aqueous media and are prone to salt formation.
Substituent Effects on Reactivity: The 2-amino-4-oxo motif in the target compound enables hydrogen-bonding interactions, akin to pyrimidine bases like uracil. In contrast, 4-amino derivatives (e.g., ) lack the ketone group, reducing their ability to act as hydrogen-bond acceptors .
Core Modifications: Fusion with thiazole (e.g., ) introduces additional heteroatoms, altering electronic properties and crystal packing.
Synthetic Routes: The Gewald reaction is a common method for thienopyrimidine synthesis, utilizing cyanoacetates and thioureas (e.g., ). Alternative routes, such as DMF-DMA-mediated condensations (e.g., ), highlight versatility in introducing substituents.
Biological Activity
Methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate (CAS Number: 2031261-05-7) is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 225.23 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)c1csc2c(=O)[nH]c(N)nc12 |
Antimicrobial Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound was tested against several bacterial strains. The results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In vitro assays revealed that the compound exhibited effective inhibition against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The Minimum Inhibitory Concentration (MIC) values indicated that the compound is potent against these strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for anticancer properties. Compounds with similar structures have shown the ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism for the anticancer activity includes:
- Inhibition of Tyrosine Kinases : Similar compounds have been documented to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancerous cells .
Other Biological Activities
This compound has also been investigated for additional biological activities:
- Immunosuppressive Effects : Some studies suggest potential immunosuppressive properties relevant for autoimmune diseases.
- Antiviral Activity : There is preliminary evidence indicating effectiveness against certain viral infections .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Employing reagents for oxidation or reduction to introduce desired functional groups.
Reaction Conditions
Typical reaction conditions may involve:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves cyclization of precursors such as diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine derivatives. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate validation . Purification employs column chromatography (silica gel, chloroform/methanol gradients) to isolate high-purity products . Structural confirmation uses -NMR, -NMR, and IR spectroscopy .
Q. How is the crystallographic structure of this compound determined, and what are the key structural parameters?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 298 K resolves bond lengths (mean C–C = 0.005 Å) and disorder in the thienopyrimidine core. R factor = 0.054 and wR factor = 0.182 ensure accuracy. Hydrogen-bonding networks (N–H⋯O) stabilize the lattice .
Q. What purification strategies are recommended to achieve >95% purity for biological assays?
- Methodology : Gradient elution chromatography (silica gel or reverse-phase C18 columns) with solvents like ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves crystallinity. Purity is verified via HPLC (λ = 254 nm) and mass spectrometry (ESI-MS) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess binding affinities to enzymes like tyrosine kinases. Quantum mechanical calculations (DFT) optimize the ligand’s electron density for active-site complementarity. Validation includes comparing computed vs. experimental IC values .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial activity)?
- Methodology :
- Dose-response assays : Use standardized cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) under controlled O/pH conditions.
- Mechanistic studies : Western blotting (e.g., p53, Bax/Bcl-2) or ROS detection clarifies pathways.
- Data normalization : Adjust for batch variability in compound purity or solvent effects (e.g., DMSO cytotoxicity thresholds) .
Q. How does the methyl ester group influence the compound’s metabolic stability compared to ethyl or benzyl analogs?
- Methodology : In vitro metabolic assays (human liver microsomes) quantify hydrolysis rates. LC-MS/MS tracks ester cleavage products. Comparative studies with ethyl 2-amino-4-oxo analogs show methyl esters exhibit slower degradation (t = 45 min vs. 22 min for ethyl) due to steric hindrance .
Q. What strategies mitigate synthetic challenges in scaling up thienopyrimidine derivatives?
- Methodology :
- Catalyst optimization : Replace homogeneous catalysts (e.g., triethylamine) with heterogeneous alternatives (zeolites) for easier recovery.
- Flow chemistry : Continuous reactors improve yield (85% vs. 68% batch) by minimizing side reactions.
- Green solvents : Switch from DMF to cyclopentyl methyl ether (CPME) to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
